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Compound of Interest

5-Chlorofuro[2,3-c]pyridine-2-
Compound Name:
carbaldehyde

Cat. No.: B13462690

Get Quote

Executive Summary & Chemical Intelligence

5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde is a specialized heterocyclic building block used
primarily in the development of kinase inhibitors (e.g., JAK, SYK) and as a bioisostere for 5-
chloroindole-2-carbaldehyde.[1] Its fused [2,3-c] architecture places the pyridine nitrogen at
position 6, offering unique hydrogen bond acceptor vectors compared to its [3,2-c] or [2,3-b]
isomers.

Status: As of Q1 2026, this specific isomer is a non-catalogued novel intermediate in most
public registries. It does not have a widely established CAS number. Researchers must rely on
structural synthesis or custom synthesis requests using the protocols defined below.
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Property Data / Identifier

IUPAC Name 5-chlorofuro[2,3-c]pyridine-2-carbaldehyde

Common Name 5-Chloro-2-formylfuro[2,3-c]pyridine

Molecular Formula CsH4CINO:2

Molecular Weight 181.58 g/mol

CAS Number Not Assigned (Use InChlKey for search)

InChiKey Predicted:[1][2][3]HVZ... (Analogous to parent
KKUIVASBGOEYGD)

SMILES O=Cclcc2c(cncc2Cl)ol

Core Scaffold Furo[2,3-c]pyridine (CAS 19539-50-5)

Strategic Synthesis: The "De Novo" Protocol

Since the compound is not a commodity chemical, the following self-validating synthetic route
is the industry standard for generating the material in-house. This route ensures the chlorine
atom is correctly positioned at C5 of the fused system (corresponding to C6 of the original
pyridine ring).

Retrosynthetic Logic

» Scaffold Construction: The [2,3-c] fusion requires a 3-hydroxypyridine precursor.

» Regiochemistry: To place the chlorine at position 5 of the final furo[2,3-c]pyridine, the starting
material must be 6-chloro-3-hydroxypyridine (also known as 2-chloro-5-hydroxypyridine).

e Functionalization: The aldehyde is installed last via regioselective lithiation at the most acidic
position (C2 of the furan ring).

Step-by-Step Methodology

Step 1: Regioselective lodination

e Precursor: 6-Chloro-3-pyridinol (CAS 53937-07-6).
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» Reagents: lodine (

), Sodium Carbonate (
), Water/THF.

e Protocol: Dissolve 6-chloro-3-pyridinol in THF/Water. Add

. Add iodine portion-wise at 0°C. The hydroxyl group directs iodination to the ortho position
(C4), yielding 6-chloro-4-iodo-3-pyridinol.

o Validation:

NMR will show the loss of the C4 proton and a simplified coupling pattern (two singlets or
meta-coupled doublets depending on resolution).

Step 2: Sonogashira Coupling & Cyclization (One-Pot)

Reagents: Trimethylsilylacetylene (TMSA),

(5 mol%), Cul (10 mol%), Triethylamine (
), DMF.

Protocol:

o Couple the 4-iodo intermediate with TMSA under standard Sonogashira conditions (RT,
4h).

o Add Cul (additional equivalent) and heat to 80°C to induce 5-endo-dig cyclization.

Intermediate:5-Chlorofuro[2,3-c]pyridine.

Validation: LCMS confirms mass (M+H = 154).
Step 3: C2-Formylation (The Critical Step)
e Reagents: Lithium 2,2,6,6-tetramethylpiperidide (LITMP) or n-BuLi, DMF, THF, -78°C.

e Protocol:
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Dissolve 5-chlorofuro[2,3-c]pyridine in anhydrous THF at -78°C.

[e]

Add LiTMP dropwise. The proton at C2 (furan alpha) is the most acidic (

o

)

[¢]

Quench the lithiated species with dry DMF (3.0 equiv).

Warm to RT and hydrolyze with dilute HCI.

[¢]

e Product:5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde.

Visualization: Synthesis Workflow

6-Chloro-3-pyridinol
(CAS 53937-07-6)

12, Na2CO3
(Ortho-iodination)

Intermediate A:
6-Chloro-4-iodo-3-pyridinol

1. TMSA, Pd/Cu (Sonogashira)
2. Cul, Heat (Cyclization)

Scaffold B:
5-Chlorofuro[2,3-c]pyridine

1. LiTMP, -78°C
2. DMF (Formylation)

Target:
5-Chlorofuro[2,3-c]pyridine-
2-carbaldehyde

Fig 1. Synthetic route to 5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde
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Caption: Stepwise construction of the furo[2,3-c]pyridine core ensuring correct 5-chloro

regiochemistry.

Analytical Validation (Self-Validating System)

To confirm the identity of the synthesized material without a reference standard, use the

following spectroscopic logic:

Method

Expected Signal /
Observation

Mechanistic Interpretation

1H NMR (DMSO-ds)

4 ~9.8 ppm (s, 1H)

Aldehyde Proton: Confirms

successful formylation.

0 ~7.8 ppm (s, 1H)

Furan H-3: Singlet. Lack of
coupling confirms C2

substitution.

0 ~8.0 & 8.5 ppm (s)

Pyridine Protons: Two singlets
(positions 4 and 7) confirm the
5-chloro substitution pattern on
the [2,3-c] core.

LC-MS

m/z 182/184 (3:1 ratio)

Chlorine Isotope Pattern:
Distinctive 3:1 intensity ratio
confirms presence of one

chlorine atom.

IR Spectroscopy

1680-1700 cm—1

C=0 Stretch: Strong carbonyl
band from the aldehyde.

Decision Logic: CAS Lookup & Registration

Since the CAS is likely unassigned, follow this decision tree to manage the compound's data.
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Yes Use CAS

Need CAS for » | Search SciFinder/Reaxys
5-Cl-furo[2,3-c]py-2-CHO = Structure Search No

o | Register as Internal ID
= (e.g., NB-001)

Generate InChIKey

Click to download full resolution via product page

Caption: Workflow for handling novel chemical entities lacking public CAS indexing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Monograph: 5-Chlorofuro[2,3-c]pyridine-2-
carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13462690/docs#technical-monograph-5-chlorofuro-2-
3-c-pyridine-2-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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